2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, with the chemical formula C₁₃H₁₄N₂O₃, is a compound notable for its role in organic synthesis and as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the oxime functional group enhances its reactivity, making it useful in various chemical transformations.
The compound is versatile in its chemical behavior, participating in several types of reactions:
These reactions make 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile a valuable intermediate in synthetic organic chemistry .
Several methods have been developed for synthesizing 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile:
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is primarily used in:
Several compounds share structural similarities with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(Benzoyloxyimino)-2-phenylacetonitrile | Benzoyl group instead of tert-butoxycarbonyl | Different steric effects influencing reactivity |
2-(Acetoxyimino)-2-phenylacetonitrile | Acetyl group replacing tert-butoxycarbonyl | More reactive due to less steric hindrance |
2-(Methoxyimino)-2-phenylacetonitrile | Methoxy group instead | Lower molecular weight may affect solubility |
The uniqueness of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile lies in its combination of stability due to the bulky tert-butoxycarbonyl group and reactivity from the oxime functionality, making it particularly useful as a protecting agent in synthetic chemistry .
Boc-ON emerged in the late 20th century as a safer alternative to traditional Boc-protecting reagents such as di-tert-butyl dicarbonate (Boc anhydride) and tert-butyl azidoformate. Early Boc-protection methods relied on phosgene-derived reagents, which posed significant toxicity and handling risks. The synthesis of Boc-ON, first reported in the 1980s, addressed these limitations by eliminating phosgene and pyridine from its preparation. The compound is formally an oxime carbonate, characterized by the (Z)-configuration of its imino group, which enhances its reactivity toward amines.
Key milestones in its development include:
Oxime carbonates, a subclass of imine derivatives, gained prominence for their dual functionality: the oxime moiety acts as a leaving group, while the carbonate enables efficient transfer of protecting groups. Boc-ON exemplifies this reactivity, where the tert-butoxycarbonyl group is transferred to amines via nucleophilic attack, releasing 2-phenyl-2-hydroxyiminoacetonitrile as a byproduct. Comparative studies reveal that Boc-ON’s steric bulk minimizes side reactions such as oligomerization, a common issue with smaller alkoxycarbonyl reagents.
The Boc group’s acid-labile nature made it indispensable in early peptide synthesis, particularly in the Merrifield solid-phase approach. However, conventional Boc reagents required harsh deprotection conditions (e.g., HCl in dioxane), limiting compatibility with acid-sensitive residues. Boc-ON’s mild activation profile—enabled by its oxime carbonate structure—allowed for efficient Boc-protection under neutral or weakly basic conditions, preserving delicate functional groups. This innovation facilitated the synthesis of complex peptides containing tryptophan, methionine, and glycosylated residues.
Boc-ON occupies a niche between classical Boc anhydride and modern uronium-based activators. A comparative analysis highlights its advantages:
Data compiled from.
The Boc-ON molecule exhibits pronounced electronic polarization due to the electron-withdrawing nitrile (-C≡N) and oxime (N–O) groups. The nitrile’s strong inductive (-I) effect withdraws electron density from the adjacent carbon, enhancing the electrophilicity of the iminocarbonyl system (C=N–O–Boc). This polarization facilitates nucleophilic attacks at the carbonyl carbon during peptide coupling reactions [7] [8]. Concurrently, the tert-butoxycarbonyloxy group introduces steric bulk, shielding the N–O bond from undesired side reactions.
Density functional theory (DFT) calculations reveal that the phenyl ring’s π-system participates in resonance with the nitrile group, stabilizing the molecule’s planar geometry. However, steric clashes between the tert-butyl group and the phenyl ring impose a dihedral angle of approximately 120° between these moieties, limiting rotational freedom and directing reactivity toward specific trajectories [5] [8].
The N–O bond in Boc-ON is a critical site for activation, often preceding carbocation formation or radical intermediates. Two primary pathways dominate:
The choice of pathway depends on reaction conditions. For instance, Boc-ON’s use in peptide coupling relies on heterolytic cleavage, whereas metal-catalyzed reactions may favor radical intermediates [2] [8].
Carbocation intermediates arise during Boc-ON’s decomposition or functionalization. The nitrilium ion (Ph–C≡N⁺–), formed via N–O bond cleavage, is stabilized by resonance with the phenyl ring and nitrile group. This delocalization lowers the carbocation’s energy, as shown by computational studies where the positive charge distributes across the aryl and nitrile π-systems [4] [8].
Steric effects from the tert-butyl group further influence carbocation stability. Molecular dynamics simulations indicate that the bulky Boc moiety slows recombination reactions by physically blocking access to the electrophilic carbon [5] [7]. This steric protection is exploited in solid-phase peptide synthesis, where Boc-ON’s controlled release of reactive intermediates prevents undesired polymerization [7].
Frontier molecular orbital analysis provides insight into Boc-ON’s reactivity. The lowest unoccupied molecular orbital (LUMO) is localized on the nitrile and iminocarbonyl groups, with significant contributions from the N–O σ* antibonding orbital (Figure 1). This LUMO distribution explains the molecule’s susceptibility to nucleophilic attack at the carbonyl carbon.
Orbital | Energy (eV) | Localization |
---|---|---|
HOMO | -7.2 | Phenyl π-system |
LUMO | -1.8 | C≡N and N–O σ* |
The HOMO–LUMO gap (5.4 eV) indicates moderate reactivity, consistent with Boc-ON’s role as a mild coupling reagent. Conjugation between the phenyl ring and nitrile group raises the HOMO energy, enabling charge-transfer interactions with electron-deficient partners [5] [8].
Solvent polarity profoundly influences Boc-ON’s reactivity. In polar aprotic solvents like acetonitrile (ACN), the molecule exists as a monomer, with the nitrile group engaged in weak dipole–dipole interactions. This solvation enhances electrophilicity at the carbonyl carbon, accelerating peptide bond formation [5] [7]. Conversely, in tetrahydrofuran (THF), aggregation via homoconjugation reduces reactivity by shielding the active site [5].
Dielectric constant (ε) also modulates N–O bond stability. High-ε solvents (e.g., dimethyl sulfoxide, DMSO) stabilize charged intermediates like the nitrilium ion, favoring heterolytic cleavage. Low-ε solvents (e.g., toluene) promote radical pathways by reducing electrostatic stabilization of ions [3] [5].
Acute Toxic;Irritant